molecular formula C14H15FN2O B7537646 N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-fluorobenzamide

N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-fluorobenzamide

Cat. No. B7537646
M. Wt: 246.28 g/mol
InChI Key: ZCEDYMHXXQHAMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-fluorobenzamide, also known as DMFP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. DMFP is a small molecule that has been synthesized through a number of methods, and its mechanism of action has been studied extensively.

Mechanism of Action

N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-fluorobenzamide is believed to work by binding to specific proteins and altering their function. It has been shown to bind to proteins that are involved in cell signaling pathways, leading to changes in cell behavior. N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-fluorobenzamide has also been shown to interact with DNA, leading to changes in gene expression.
Biochemical and Physiological Effects:
N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-fluorobenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit angiogenesis. N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-fluorobenzamide has also been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-fluorobenzamide has a number of advantages for use in lab experiments, including its high purity and stability. However, N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-fluorobenzamide can be difficult to synthesize and can be expensive. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are a number of future directions for N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-fluorobenzamide research. One area of interest is the development of new drugs that use N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-fluorobenzamide as a ligand. Another area of interest is the use of N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-fluorobenzamide as a fluorescent probe for imaging biological systems. Additionally, there is potential for the use of N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-fluorobenzamide in the development of new diagnostic tools for cancer and other diseases. Further research is needed to fully understand the potential applications of N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-fluorobenzamide in these areas.

Synthesis Methods

N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-fluorobenzamide can be synthesized through a variety of methods, including the reaction of 3-fluorobenzoyl chloride with 1,5-dimethylpyrrole in the presence of a base. Another method involves the reaction of 3-fluorobenzamide with 1,5-dimethylpyrrole in the presence of a catalyst. These methods have been optimized to produce N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-fluorobenzamide with high yields and purity.

Scientific Research Applications

N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-fluorobenzamide has shown potential for use in various scientific research applications, including as a fluorescent probe for imaging biological systems. N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-fluorobenzamide has been shown to selectively bind to proteins that are overexpressed in cancer cells, making it a promising tool for cancer detection and diagnosis. N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-fluorobenzamide has also been used as a ligand in the development of new drugs and has shown promising results in the treatment of various diseases.

properties

IUPAC Name

N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O/c1-10-6-7-13(17(10)2)9-16-14(18)11-4-3-5-12(15)8-11/h3-8H,9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEDYMHXXQHAMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)CNC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.